1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone
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Overview
Description
1-(3,4-dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone is an aromatic ketone.
Scientific Research Applications
Synthesis and Biological Activity
- Compounds similar to 1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone have been synthesized and demonstrate anti-inflammatory activity. This suggests potential applications in developing anti-inflammatory drugs (Labanauskas et al., 2004).
Antioxidant and Anticancer Activity
- Novel derivatives containing elements similar to the compound show significant antioxidant activity, some being more effective than ascorbic acid. This indicates potential use in combating oxidative stress-related conditions (Tumosienė et al., 2020).
- Some of these compounds also exhibit anticancer activity, particularly against human glioblastoma and breast cancer cell lines, hinting at their potential in cancer treatment (Tumosienė et al., 2020).
Antimicrobial Activity
- Certain derivatives display antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Nagamani et al., 2018).
- These compounds have shown effectiveness against bacterial and fungal organisms, which can be instrumental in addressing various infectious diseases (Kumar et al., 2019).
Other Applications
- Some related compounds have been explored for their physicochemical properties, such as in the synthesis of acetonitrilothio-1,2,4-triazoles, with potential applications in developing pharmacologically active substances (Sameluk & Kaplaushenko, 2015).
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H19N3O4S/c1-3-9-23-19(14-5-4-6-15(10-14)27-2)21-22-20(23)28-12-18(26)13-7-8-16(24)17(25)11-13/h3-8,10-11,24-25H,1,9,12H2,2H3 |
InChI Key |
SLHDNIDGJASXKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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